molecular formula C13H25NO3 B2988885 tert-butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate CAS No. 1909348-64-6

tert-butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate

Cat. No.: B2988885
CAS No.: 1909348-64-6
M. Wt: 243.347
InChI Key: VWUGDJHCFAEDMX-UHFFFAOYSA-N
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Description

tert-Butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate (CAS: 1909348-64-6) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an aliphatic chain with a ketone functionality. The molecule features a branched hexan-2-yl backbone substituted with two methyl groups at the 5-position and a 1-oxo (ketone) group. This structure imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in peptide chemistry and as an intermediate in pharmaceutical development .

Properties

IUPAC Name

tert-butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)8-7-10(9-15)14-11(16)17-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUGDJHCFAEDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of tert-butyl carbamate and 5,5-dimethyl-1-oxohexane in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and purity. The product is then purified through techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates or ketones .

Scientific Research Applications

tert-Butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in tert-Butyl Carbamates

The Boc-protected carbamate family exhibits diverse substituents that influence reactivity, solubility, and applications. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Selected tert-Butyl Carbamates
Compound Name CAS Number Key Substituent Features Notable Properties/Applications
tert-Butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate 1909348-64-6 Aliphatic chain with ketone, branched methyl High lipophilicity; potential for nucleophilic reactions at ketone
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentyl ring, hydroxyl group Enhanced hydrogen bonding; chiral center for asymmetric synthesis
tert-Butyl N-(2-oxoethyl)carbamate Unspecified Short aliphatic chain with ketone Simpler reactivity profile; used in small-molecule derivatization
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 Bicyclic aziridine structure Rigid geometry; applications in constrained peptide design
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 Piperidine ring with methyl substituent Basic nitrogen; relevance in CNS-targeting drug candidates

Functional Group Impact on Reactivity

  • Ketone vs. Hydroxyl Groups : The ketone in the target compound (1909348-64-6) enables reactions such as nucleophilic additions (e.g., Grignard or hydride reductions), whereas hydroxyl-containing analogs (e.g., 1330069-67-4) are more suited for oxidation or protection/deprotection strategies .
  • Aliphatic vs. Cyclic Backbones : Linear aliphatic chains (as in 1909348-64-6) offer flexibility and moderate steric hindrance, while bicyclic or piperidine derivatives (e.g., 880545-32-4, 1523530-57-5) provide rigidity, influencing binding specificity in drug-receptor interactions .

Biological Activity

tert-butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and implications for therapeutic applications, particularly focusing on its mechanisms of action and efficacy against various biological targets.

The compound is characterized by the presence of a tert-butyl group and a carbamate functional group, which are known to influence its solubility and biological interactions. The molecular structure can be represented as follows:

C13H25NO3\text{C}_{13}\text{H}_{25}\text{N}\text{O}_3

This structure suggests potential interactions with biological macromolecules, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5,5-dimethyl-1-oxohexan-2-yl derivatives. The reaction conditions may vary, but common solvents include dichloromethane (DCM) and tetrahydrofuran (THF), often under anhydrous conditions to prevent hydrolysis of the carbamate group.

The biological activity of this compound has been studied in various contexts, particularly its role as an inhibitor of specific enzymes. For instance, similar carbamate compounds have been shown to act as reversible inhibitors of cholinesterases, impacting neurotransmitter levels in synaptic clefts. This mechanism is crucial for developing treatments for conditions like Alzheimer's disease.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain proteases. For example, preliminary data suggest an IC50 value in the low micromolar range against specific targets related to viral infections such as SARS-CoV . This indicates potential applications in antiviral therapies.

Antiviral Activity

A study highlighted the effectiveness of similar compounds in inhibiting the SARS-CoV 3CL protease, with structural modifications enhancing their potency . The findings suggest that the incorporation of specific moieties can significantly affect the inhibitory activity and selectivity towards viral targets.

Antibacterial Properties

Research has also explored the antibacterial properties of carbamate derivatives. Compounds structurally similar to this compound have shown promise as inhibitors of bacterial enzymes essential for survival, such as thymidylate synthase . This opens avenues for developing novel antibiotics targeting resistant strains.

Data Tables

Compound Target IC50 (µM) Mechanism
This compoundSARS-CoV 3CL protease~3.20Protease inhibition
Similar Carbamate DerivativeThymidylate SynthaseLow micromolarEnzyme inhibition leading to bacterial death

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl N-(5,5-dimethyl-1-oxohexan-2-yl)carbamate, and how is reaction completion monitored?

  • Methodological Answer : A common approach involves coupling tert-butyl carbamate with activated intermediates (e.g., ketones or aldehydes) under acidic or catalytic conditions. For example, perchloric acid–silica (HClO₄–SiO₂) can catalyze carbamate formation at 80°C, monitored via TLC. Post-reaction, purification is achieved using silica column chromatography with hexane/ethyl acetate gradients (2:8 ratio) . LC-MS (m/z analysis) and NMR (¹H/¹³C) confirm structural integrity, with characteristic peaks for tert-butyl groups (~1.4 ppm in ¹H NMR) and carbonyl signals (~170 ppm in ¹³C NMR) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Non-hazardous under normal conditions, but standard precautions apply:

  • Storage : Protect from light at room temperature in airtight containers .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, avoid inhalation and use adsorbents (e.g., vermiculite) followed by ethanol/water rinsing .
  • Ventilation : Conduct reactions in fume hoods to mitigate potential vapor exposure .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/water) and spectroscopic methods. Melting point analysis (e.g., 85–87°C for analogous compounds) and HRMS (high-resolution mass spectrometry) ensure purity >95% .

Advanced Research Questions

Q. How can reaction kinetics and catalyst selection improve yields in carbamate synthesis?

  • Methodological Answer : Kinetic studies using in-situ IR or NMR reveal optimal conditions. For example, HClO₄–SiO₂ catalysis reduces reaction times to <10 minutes at 80°C. Alternatives like enzyme-mediated synthesis (e.g., lipases) under mild conditions (pH 7, 30°C) enhance stereoselectivity for chiral intermediates . Design of Experiments (DoE) software (e.g., MODDE®) can model temperature/pH effects on yield .

Q. What structural insights do crystallographic studies provide for tert-butyl carbamate derivatives?

  • Methodological Answer : X-ray diffraction of crystalline derivatives reveals intermolecular interactions (e.g., C=O···H–N hydrogen bonds) that stabilize packing. For example, tert-butyl carbamates form layered structures via van der Waals interactions, influencing solubility and reactivity. Such data guide co-crystal design for enhanced bioavailability .

Q. Can computational methods predict the reactivity of this compound in drug intermediate synthesis?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model nucleophilic attack at the carbamate carbonyl, predicting regioselectivity in peptide coupling. Molecular dynamics (MD) simulations assess solvent effects (e.g., DMF vs. THF) on reaction pathways. Tools like Gaussian or Schrödinger Suite validate these predictions experimentally .

Q. How do steric effects from the tert-butyl group influence enzymatic vs. chemical synthesis routes?

  • Methodological Answer : The bulky tert-butyl group hinders enzyme active-site access, favoring chemical methods (e.g., Boc protection with DCC/DMAP). However, engineered hydrolases (e.g., Candida antarctica lipase B mutants) can overcome steric hindrance, enabling green synthesis. Compare turnover numbers (kcat) and activation energy (Ea) for route optimization .

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